Home > Products > Screening Compounds P110968 > 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide - 502486-89-7

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Catalog Number: EVT-277093
CAS Number: 502486-89-7
Molecular Formula: C23H24Cl2N4O2
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NIDA-41020 is a selective antagonist of the cannabinoid receptor type 1 (CB1). [, , ] It is widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.

R-Methanandamide

Compound Description: R-Methanandamide is an endocannabinoid, a type of signaling molecule naturally produced in the body that acts on cannabinoid receptors. It exhibits a range of biological activities, including modulation of pain, appetite, mood, and memory. []

Δ-9-tetrahydrocannabinol (THC)

Compound Description: Δ-9-tetrahydrocannabinol (THC) is the primary psychoactive component of cannabis. It exerts its effects by activating the CB1 receptor, leading to altered sensory perception, mood changes, and potential cognitive impairments. []

Relevance: Similar to R-methanandamide, Δ-9-tetrahydrocannabinol (THC) directly interacts with the CB1 receptor, the same receptor targeted by NIDA-41020. Studies have shown that chronic exposure to both THC and mitragynine can induce cognitive impairments, and these deficits can be reversed by NIDA-41020, suggesting a shared mechanism involving CB1 receptor modulation. []

Mitragynine

Compound Description: Mitragynine is the primary psychoactive alkaloid found in the leaves of the Mitragyna speciosa tree, commonly known as kratom. It interacts with various receptors in the brain, including opioid receptors and the CB1 receptor, contributing to its analgesic and stimulant effects. []

Relevance: While not directly targeting the CB1 receptor like NIDA-41020, mitragynine exerts its effects through interactions with multiple receptors, including CB1. Research suggests that chronic mitragynine exposure, especially at high doses, can lead to cognitive impairments similar to those observed with THC and morphine. Notably, NIDA-41020 can reverse these cognitive deficits, implicating CB1 receptor involvement in mitragynine's effects. []

Relevance: Although chemically distinct from NIDA-41020, morphine's effects on cognitive function are relevant to understanding NIDA-41020's actions. Studies show that chronic administration of both morphine and mitragynine can impair learning and memory. These cognitive deficits can be reversed by NIDA-41020, suggesting a potential overlap in their mechanisms of action, possibly involving the CB1 receptor. []

Source and Classification

The compound is classified under the broader category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It is also related to compounds like Rimonabant, which has been studied for its role as a cannabinoid receptor antagonist. The chemical structure can be referenced in various chemical databases and patents, such as those found in PubChem and Google Patents .

Synthesis Analysis

The synthesis of 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide typically involves multi-step organic reactions that may include:

  1. Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  2. Introduction of Substituents: The 2,4-dichlorophenyl and 4-methoxyphenyl groups can be introduced via electrophilic aromatic substitution or coupling reactions.
  3. Amide Formation: The final step generally involves the formation of an amide bond between the pyrazole derivative and piperidine. This can be accomplished using coupling reagents such as EDC (N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide) or through traditional methods like direct amide formation using acid chlorides.

The specific parameters such as temperature, solvent choice, and reaction time can vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

The molecular formula for 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide is C22H23Cl3N4O. Key features of its molecular structure include:

  • Pyrazole Core: The central pyrazole ring provides a planar structure that facilitates interactions with biological targets.
  • Chlorine Substituents: The presence of two chlorine atoms on the phenyl ring enhances lipophilicity and may influence receptor binding.
  • Methoxy Group: The methoxy substituent increases the electron density on the aromatic ring, potentially enhancing biological activity.

The three-dimensional conformation and steric hindrance introduced by these substituents can significantly influence its pharmacodynamics.

Chemical Reactions Analysis

Chemical reactions involving this compound primarily focus on its interactions with biological receptors. As a cannabinoid receptor antagonist, it may undergo reversible binding to CB1 receptors, inhibiting the effects of endocannabinoids. This interaction can lead to various downstream effects on neurotransmitter release and neuronal signaling pathways.

Additionally, potential metabolic pathways include:

  • Oxidation: Cytochrome P450 enzymes may oxidize the compound at various positions.
  • Conjugation: Phase II reactions could involve glucuronidation or sulfation to enhance solubility for excretion.

Understanding these reactions is crucial for predicting pharmacokinetics and potential side effects.

Mechanism of Action

The mechanism of action for 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide primarily involves its role as a competitive antagonist at cannabinoid receptors. By binding to the CB1 receptor without activating it, this compound blocks the action of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol.

This antagonistic action can lead to:

  • Reduction in Appetite: Similar to Rimonabant's effects.
  • Modulation of Pain Perception: Potential applications in pain management due to altered signaling pathways.

Research indicates that compounds like this may also influence other signaling pathways related to mood regulation and anxiety .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

These properties are essential for understanding bioavailability and formulation development.

Applications

The primary applications of 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide include:

  1. Pharmacology: As a research tool to study cannabinoid receptor functions and potential therapeutic applications in obesity management and pain relief.
  2. Medicinal Chemistry: Its structure serves as a template for developing new compounds with improved efficacy or reduced side effects.
  3. Biochemical Research: Used in studies exploring the endocannabinoid system's role in various physiological processes.
Introduction to Cannabinoid Receptor Type 1 (CB1) and Ligand Design Rationale

Structural and Functional Overview of CB1 Receptors in Neurological Pathways

Cannabinoid Receptor Type 1 (CB1) is a Class A G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its seven transmembrane domains (TMDs) form a conserved structural scaffold, with the extracellular N-terminus and intracellular C-terminus regulating ligand access and signal transduction [4] [8]. CB1 receptors exhibit exceptionally high density in the striatum, hippocampus, substantia nigra, globus pallidus, and cerebellum, where they modulate neurotransmitter release via Gi/o protein coupling [1] [3]. This coupling inhibits adenylyl cyclase activity, suppresses voltage-gated calcium channels, and activates inwardly rectifying potassium channels – mechanisms critical for regulating synaptic plasticity [3] [9]. Functionally, CB1 activation influences key neurological pathways governing cognition, motor control, nociception, and reward processing [3] [6]. Alterations in CB1 receptor density or function are implicated in neuropathic pain, epilepsy, and obesity, making it a high-priority therapeutic target [1] [3].

Table 1: Regional Distribution and Functional Roles of CB1 Receptors

Brain RegionReceptor DensityPrimary Neurological Functions
StriatumVery HighMotor coordination, habit formation
HippocampusHighMemory consolidation, spatial navigation
CerebellumHighMotor learning, balance
Cerebral CortexModerateExecutive function, sensory processing
Brain StemLowAutonomic functions, arousal

Historical Development of Pyrazole-Based CB1 Antagonists/Inverse Agonists

The discovery of the diarylpyrazole scaffold revolutionized CB1 ligand development by addressing limitations of early cannabinoids. Δ9-Tetrahydrocannabinol (THC), the psychoactive component of cannabis, exhibits high lipophilicity (log D7.4 ≈ 7.0), causing slow brain penetration and extensive non-specific binding [1] [4]. Initial synthetic agonists like WIN 55,212-2 similarly suffered from high lipophilicity and poor selectivity [1] [8]. Rimonabant (SR141716A), the prototypical 1,5-diarylpyrazole inverse agonist, emerged in 1994 with improved properties: CB1 affinity (Ki = 35–46 nM), reduced log D7.4 (4.6 ± 0.8), and >1000-fold selectivity over CB2 receptors [1] [5] [8]. Its molecular architecture established the canonical CB1 antagonist pharmacophore:

  • A central heterocyclic core (pyrazole)
  • Aryl substituents at positions 1 and 5
  • Carboxamide linker with a lipophilic tertiary amine [5] [8]

This scaffold became the template for advanced ligands like the subject compound (JHU75528/NIDA-41020), which optimized rimonabant’s structure for enhanced binding and pharmacokinetics [1] [2].

Table 2: Evolution of Key Pyrazole-Based CB1 Ligands

CompoundCB1 Ki (nM)log D7.4Structural Innovations
Rimonabant (SR141716A)35–464.6 ± 0.8First diarylpyrazole inverse agonist
AM251~8~5.0Iodination at phenyl-5 position
JHU7552811 ± 73.6 ± 0.34-Methyl group; 4-methoxyphenyl at C5
JHU766092.0–3.72.8 ± 0.1Piperidine → pyrrolidine substitution

Role of 1-(2,4-Dichlorophenyl)-5-(4-Methoxyphenyl)-4-Methyl Substituents in Target Selectivity

The molecular architecture of 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide (JHU75528) exemplifies strategic modifications to enhance CB1 affinity and selectivity:

  • 1-(2,4-Dichlorophenyl Group (Position 1): This hydrophobic moiety occupies a steric niche formed by transmembrane helices 3, 4, 5, and 6 (TM3/4/5/6). The 2,4-dichloro substitution pattern is optimal for π-stacking interactions with residues Phe200/Trp279/Trp356 in CB1’s aromatic microdomain [5] [8]. Mutation studies confirm this region’s role: replacing Lys192 with alanine disrupts hydrogen bonding to the carboxamide carbonyl, reducing binding affinity by >10-fold [5].

  • 5-(4-Methoxyphenyl) Group (Position 5): The para-methoxy extension enhances both affinity and metabolic stability compared to rimonabant’s 4-chlorophenyl. The methoxy oxygen forms a hydrogen bond with Ser383 in TM7, a residue unique to CB1 (conserved as Thr in CB2) [1] [6]. Crucially, this group’s orientation within the extracellular vestibule near TM2/TM7/ECL2 exploits differential residue I267 (CB1) versus L182 (CB2). Isoleucine’s bulkier side chain accommodates the 4-methoxyphenyl, while leucine in CB2 creates steric hindrance [6].

  • 4-Methyl Group (Position 4): The methyl substituent projects into a hydrophobic pocket defined by Val196, Phe170, Leu387, and Met384. This addition increases molecular rigidity, reducing the entropic penalty upon binding and contributing to JHU75528’s higher affinity (Ki = 11 ± 7 nM) versus rimonabant [1] [5].

  • N-Piperidin-1-yl Carboxamide: The tertiary amine engages in a salt bridge with Asp366 in TM6, stabilizing the inactive receptor conformation characteristic of inverse agonism [5] [8]. Replacing piperidine with pyrrolidine (as in JHU76609) increases affinity but reduces selectivity, underscoring the piperidine’s role in optimizing steric complementarity [4].

Table 3: Key Binding Interactions of JHU75528 Substituents

Structural ElementInteracting CB1 ResiduesInteraction TypeFunctional Role
1-(2,4-Dichlorophenyl)Phe200, Trp279, Trp356π-Stacking, van der WaalsAnchors ligand in hydrophobic pocket
5-(4-Methoxyphenyl)Ser383, I267H-bonding, steric complementaritySelectivity filter (CB1 vs. CB2)
4-MethylVal196, Leu387, Met384HydrophobicEnhances binding enthalpy and rigidity
Carboxamide CarbonylLys192H-bondStabilizes inactive conformation; inverse agonism
N-Piperidin-1-ylAsp366Ionic interactionReinforces inverse agonist efficacy

These targeted modifications yielded JHU75528’s optimized properties: balanced lipophilicity (log D7.4 = 3.6 ± 0.3) for blood-brain barrier penetration, nanomolar CB1 affinity, and significantly reduced off-target interactions compared to first-generation antagonists [1] [4]. Its design exemplifies structure-guided optimization leveraging critical differences in the orthosteric binding sites of CB1 versus CB2 receptors.

Properties

CAS Number

502486-89-7

Product Name

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C23H24Cl2N4O2

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30)

InChI Key

KWDBQJRWPWTGPF-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO

Synonyms

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
SR 149080
SR-149080
SR149080

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.